cis-1,3-Dimethoxycyclohexane is a meso-configured, 1,3-disubstituted cycloalkane diether utilized primarily as a conformationally rigid building block and reference standard in physical organic chemistry. By featuring two methoxy groups in a cis relationship, the molecule overwhelmingly adopts a diequatorial (1ee) chair conformation to avoid severe 1,3-diaxial steric repulsion [1]. Lacking hydrogen-bond donors, it provides a stable, solvent-independent steric environment, making it highly valuable for stereocontrolled synthesis, desymmetrization benchmarking, and as a low-lipophilicity structural motif where conformational locking is required.
Generic substitution with uncharacterized 1,3-dimethoxycyclohexane severely compromises experimental reproducibility and structural control. Standard industrial synthesis via the catalytic hydrogenation of 1,3-dimethoxybenzene typically yields an equimolar (1:1) mixture of cis and trans isomers [1]. While the cis isomer is a meso compound locked in a diequatorial conformation, the trans isomer exists as a rapidly interconverting mixture of axial-equatorial conformers. Procuring stereopure cis-1,3-dimethoxycyclohexane is therefore mandatory for applications requiring a fixed spatial geometry, predictable steric shielding, or a defined symmetry plane for enantioselective desymmetrization.
In conformational analysis, cis-1,3-dimethoxycyclohexane serves as a crucial baseline because it completely lacks the capacity for intramolecular hydrogen bonding (IAHB). When compared to cis-3-methoxycyclohexanol, which utilizes an 18.4 kJ/mol IAHB to stabilize the diaxial (1aa) conformer (reaching 56% 1aa in CCl4), the fully methylated target compound overwhelmingly reverts to the diequatorial (1ee) state [1]. This makes it an ideal reference standard for isolating pure 1,3-diaxial steric repulsion.
| Evidence Dimension | Intramolecular stabilization energy and conformer population |
| Target Compound Data | cis-1,3-Dimethoxycyclohexane (lacks IAHB, strongly favors 1ee conformation) |
| Comparator Or Baseline | cis-3-Methoxycyclohexanol (features 18.4 kJ/mol IAHB, 56% 1aa conformer at 0.05 M) |
| Quantified Difference | Eliminates the 18.4 kJ/mol hydrogen-bond stabilization, shifting the equilibrium from a majority diaxial state to a >95% diequatorial state. |
| Conditions | 1H NMR and CBS-4M theoretical calculations in CCl4 at 0.05 mol/L. |
Procuring this fully methylated analog provides a pure baseline for steric repulsion without the confounding structural distortions caused by internal hydrogen bonding.
Procuring stereopure cis-1,3-dimethoxycyclohexane is critical for applications requiring a meso-configured scaffold. Standard industrial synthesis via the Rh-catalyzed biphasic hydrogenation of 1,3-dimethoxybenzene yields an equimolar (50:50) mixture of cis and trans isomers [1]. Because the trans isomer exhibits rapid axial-equatorial interconversion, the presence of 50% trans contamination completely disrupts the rigid diequatorial geometry required for stereoselective applications.
| Evidence Dimension | Stereoisomer ratio in standard synthesis |
| Target Compound Data | 100% meso-cis-1,3-dimethoxycyclohexane |
| Comparator Or Baseline | Crude 1,3-dimethoxycyclohexane from Rh-catalyzed biphasic hydrogenation of 1,3-dimethoxybenzene |
| Quantified Difference | Procured stereopure material eliminates the 50% off-target trans-isomer contamination inherent to standard arene hydrogenation. |
| Conditions | Hydrogenation at 25 °C and 1 atm H2 using chloro(1,5-hexadiene)rhodium(I) dimer. |
Direct procurement of the stereopure cis-isomer bypasses the need for costly, low-yield diastereomeric resolution steps in the laboratory.
Unlike protic analogs, cis-1,3-dimethoxycyclohexane maintains its conformational rigidity across varying solvent polarities. For instance, the diequatorial (1ee) population of cis-3-methoxycyclohexanol shifts drastically from 33% in non-polar cyclohexane to 97% in highly polar DMSO due to competitive intermolecular hydrogen bonding [1]. In contrast, the target compound lacks hydrogen-bond donors, ensuring its diequatorial preference remains static regardless of the solvent environment.
| Evidence Dimension | Shift in diequatorial (1ee) conformer population across solvent polarities |
| Target Compound Data | cis-1,3-Dimethoxycyclohexane maintains a locked 1ee conformation across all tested solvents. |
| Comparator Or Baseline | cis-3-Methoxycyclohexanol (1ee population shifts from 33% to 97%) |
| Quantified Difference | The comparator exhibits a 64% variance in conformer population based on solvent polarity, whereas the target compound exhibits near-zero solvent dependence. |
| Conditions | Variable solvent 1H NMR analysis (cyclohexane-d12 vs. DMSO-d6). |
Guarantees that the compound's steric profile remains predictable and constant when used as an additive or scaffold across different solvent systems.
Due to its lack of hydrogen-bond donors and strong preference for the diequatorial conformation, cis-1,3-dimethoxycyclohexane is the premier reference standard for isolating 1,3-diaxial steric effects in NMR spectroscopy and computational chemistry [1].
The rigid meso structure provides a predictable steric environment, making it an excellent scaffold for synthesizing complex cyclic derivatives where maintaining a defined spatial arrangement of substituents is critical to downstream yield [1].
As a meso compound with a plane of symmetry and multiple distinct C-H bonds, stereopure cis-1,3-dimethoxycyclohexane serves as a valuable substrate for benchmarking the enantioselectivity and site-selectivity of novel desymmetrization catalysts. Utilizing the stereopure cis-isomer is essential here, as crude cis/trans mixtures [2] would confound enantiomeric excess (ee) measurements.